molecular formula C25H28N2O5S B300587 N-(3,4-dimethylphenyl)-2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(3,4-dimethylphenyl)-2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No. B300587
M. Wt: 468.6 g/mol
InChI Key: RJSQRWHELKJLED-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, also known as DMTBTA, is a chemical compound that has been widely researched due to its potential applications in various fields. It is a thiazolidinone derivative that has shown promising results in scientific studies for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress. It has also been shown to activate certain cellular pathways involved in glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to exhibit several biochemical and physiological effects, including the reduction of inflammation and oxidative stress, the improvement of glucose metabolism and insulin sensitivity, and the inhibition of cancer cell growth. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethylphenyl)-2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide in lab experiments is its ability to selectively target certain cellular pathways and signaling molecules, making it a useful tool for studying the mechanisms of various diseases and disorders. However, one limitation of using N-(3,4-dimethylphenyl)-2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is its potential toxicity and side effects, which must be carefully monitored in experimental studies.

Future Directions

There are several potential future directions for the research and development of N-(3,4-dimethylphenyl)-2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. One potential application is its use as a therapeutic agent for the treatment of various diseases and disorders, including cancer, Alzheimer's disease, and diabetes. Another potential direction is the development of new analogs and derivatives of N-(3,4-dimethylphenyl)-2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves a multistep process that includes the condensation of 3,4-dimethyl aniline with ethyl acetoacetate to form the intermediate compound, which is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone intermediate with 3-ethoxy-4-isopropoxybenzaldehyde to form N-(3,4-dimethylphenyl)-2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and antidiabetic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

Product Name

N-(3,4-dimethylphenyl)-2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(5E)-5-[(3-ethoxy-4-propan-2-yloxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C25H28N2O5S/c1-6-31-21-12-18(8-10-20(21)32-15(2)3)13-22-24(29)27(25(30)33-22)14-23(28)26-19-9-7-16(4)17(5)11-19/h7-13,15H,6,14H2,1-5H3,(H,26,28)/b22-13+

InChI Key

RJSQRWHELKJLED-LPYMAVHISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OC(C)C

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OC(C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OC(C)C

Origin of Product

United States

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